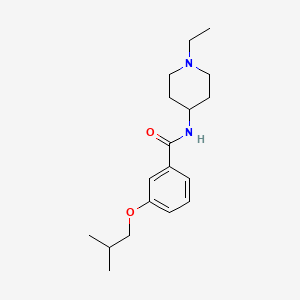![molecular formula C20H22N2O3 B4698049 methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4698049.png)
methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate, commonly known as MPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience.
Wirkmechanismus
MPB acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. It binds to the receptor and inhibits its activity, leading to a decrease in the release of dopamine in the brain. This mechanism of action is believed to be responsible for its anticonvulsant, analgesic, and anti-inflammatory activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPB are mainly related to its mechanism of action. By inhibiting the activity of the dopamine D3 receptor, it reduces the release of dopamine in the brain, leading to a decrease in neuronal excitability and a reduction in the frequency and severity of seizures. It also exhibits analgesic and anti-inflammatory effects by modulating the release of pro-inflammatory cytokines and reducing the activation of glial cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPB for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for the study of the specific effects of this receptor subtype on various biological processes. However, one of the limitations of MPB is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MPB. One area of research is the development of more potent and selective analogs of MPB that can be used as drug candidates for the treatment of various neurological and inflammatory disorders. Another area of research is the investigation of the role of the dopamine D3 receptor in other biological processes, such as addiction and reward. Additionally, the use of MPB as a tool for studying the structure and function of G protein-coupled receptors is an area of growing interest in the field of medicinal chemistry.
Conclusion
In conclusion, MPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the specific effects of this receptor subtype on various biological processes. Further research on MPB and its analogs will likely lead to new insights into the mechanisms underlying neurological and inflammatory disorders, as well as the structure and function of G protein-coupled receptors.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of epilepsy, neuropathic pain, and inflammation. In neuroscience, it has been used to study the role of benzamide derivatives in modulating the activity of G protein-coupled receptors.
Eigenschaften
IUPAC Name |
methyl 2-[(4-piperidin-1-ylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSWHYWPQRGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)

![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)

![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4698003.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4698013.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4698014.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698045.png)

![6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4698060.png)
![butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4698064.png)
![ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4698073.png)